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molecular formula C12H18N2O4 B8382291 N-isopropyl-2-(2-methoxy-4-nitrophenoxy)ethylamine

N-isopropyl-2-(2-methoxy-4-nitrophenoxy)ethylamine

Cat. No. B8382291
M. Wt: 254.28 g/mol
InChI Key: UNZJQIQQBMFYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300368B1

Procedure details

2-(2-Methoxy-4-nitrophenoxy)ethyl p-toluenesulfonate (19.5 g) and 70% aqueous isopropylamine solution (15.7 g) were dissolved into dioxane (100 ml) and the mixture was stirred for 9 hours at 73° C. After being concentrated under vacuum, the reaction mixture was dissolved into 2N HCl (50 ml) and washed with ethyl acetate (50 ml) two times. Resulting aqueous layer was neutralized with 2N sodium hydroxide (50 ml) and then extracted with ethyl acetate (100 ml). The organic layer was dehydrated with anhydrous sodium sulfate and then concentrated under vacuum to almost dryness to obtain N-isopropyl-2-(2-methoxy-4-nitrophenoxy)ethylamine (9.29 g) as yellowish oil.
Name
2-(2-Methoxy-4-nitrophenoxy)ethyl p-toluenesulfonate
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][CH2:12][O:13][C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=2[O:23][CH3:24])(=O)=O)=CC=1.[CH:26]([NH2:29])([CH3:28])[CH3:27]>O1CCOCC1>[CH:26]([NH:29][CH2:11][CH2:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=1[O:23][CH3:24])([CH3:28])[CH3:27]

Inputs

Step One
Name
2-(2-Methoxy-4-nitrophenoxy)ethyl p-toluenesulfonate
Quantity
19.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC)C
Name
Quantity
15.7 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
73 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 9 hours at 73° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After being concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the reaction mixture was dissolved into 2N HCl (50 ml)
WASH
Type
WASH
Details
washed with ethyl acetate (50 ml) two times
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to almost dryness

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(C)(C)NCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.29 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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